(R)-1-Chloro-3,3-dimethylbutan-2-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13ClO |
|---|---|
Molecular Weight |
136.62 g/mol |
IUPAC Name |
(2R)-1-chloro-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C6H13ClO/c1-6(2,3)5(8)4-7/h5,8H,4H2,1-3H3/t5-/m0/s1 |
InChI Key |
RAZKFVKCTUWXHO-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(C)[C@H](CCl)O |
Canonical SMILES |
CC(C)(C)C(CCl)O |
Origin of Product |
United States |
Stereocontrolled Synthesis Methodologies for R 1 Chloro 3,3 Dimethylbutan 2 Ol
Enantioselective Catalytic Approaches
Enantioselective catalysis offers an efficient and atom-economical route to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. numberanalytics.com
Asymmetric Hydrogenation Strategies for Related Precursors with High Stereocontrol
Asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols from prochiral ketones. wikipedia.org This method involves the addition of hydrogen across the carbonyl double bond, guided by a chiral catalyst to favor the formation of one enantiomer over the other.
Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, have proven highly effective in the asymmetric hydrogenation of ketones. ajchem-b.com For the synthesis of chiral halohydrins, the asymmetric hydrogenation of α-chloro ketones is a direct and reliable method. nih.gov For instance, Ru(OTf)(S,S)-TsDpen has been shown to effectively catalyze the asymmetric hydrogenation of α-chloroacetophenone, yielding the corresponding (R)-alcohol with high enantiomeric excess (ee). nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of α-halogenated ketones using cinchona-alkaloid-derived NNP ligands can produce both (R)- and (S)-halohydrins with up to 99.6% ee. acs.org
The general mechanism for metal-catalyzed asymmetric hydrogenation involves the coordination of the ketone to the chiral metal complex, followed by the transfer of hydrogen from the metal to the carbonyl carbon. The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the chiral ligand.
Table 1: Examples of Asymmetric Hydrogenation of α-Chloro Ketones
| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |
| Ru(OTf)(S,S)-TsDpen | α-chloroacetophenone | (R)-1-chloro-2-phenylethanol | 96% |
| Ir-NNP (cinchona-derived) | Various α-chloro ketones | (R)- or (S)-halohydrins | up to 99.6% |
Organocatalytic Methods in Chiral Halohydrin Synthesis Involving Kinetic Resolution
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. In the context of chiral halohydrin synthesis, organocatalytic methods often involve the kinetic resolution of a racemic mixture.
Kinetic resolution is a process in which one enantiomer of a racemate reacts faster than the other in the presence of a chiral catalyst, leading to the separation of the enantiomers. For halohydrins, this can be achieved through enantioselective acylation or other transformations. For example, Pseudomonas cepacia lipase (B570770) has been used in the dynamic kinetic resolution of aromatic chlorohydrins, affording chlorohydrin acetates in high yields and high enantiomeric excesses. nih.gov
Another approach involves the organocatalytic asymmetric fluorination of α-chloroaldehydes. beilstein-journals.org In this process, a chiral organocatalyst promotes the enantioselective fluorination of racemic α-chloroaldehydes, which also involves a kinetic resolution of the starting aldehydes. beilstein-journals.org This highlights the potential of organocatalysis to create complex chiral molecules with multiple stereocenters.
Chiral Auxiliary-Mediated Synthesis Strategies
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed, having served its purpose of inducing asymmetry. youtube.com This strategy is widely used in asymmetric synthesis to produce enantiomerically pure compounds. numberanalytics.com
Several types of chiral auxiliaries have been developed, including Evans' oxazolidinones, Oppolzer's camphorsultam, and Myers' pseudoephedrine. numberanalytics.com These auxiliaries are effective in a variety of reactions, such as alkylations and aldol (B89426) reactions. numberanalytics.comnih.govharvard.edu For the synthesis of (R)-1-chloro-3,3-dimethylbutan-2-ol, a chiral auxiliary could be attached to a precursor molecule to control the stereochemistry of a key bond-forming step. For example, an achiral carboxylic acid could be converted into a chiral amide using a chiral amine auxiliary like pseudoephenamine. nih.govharvard.edu Subsequent alkylation of the enolate derived from this amide would proceed with high diastereoselectivity due to the steric influence of the auxiliary. Finally, removal of the auxiliary would yield the desired enantiomerically enriched product.
Chiral Pool-Derived Synthetic Routes
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. These molecules can serve as starting materials for the synthesis of other chiral compounds.
For the synthesis of this compound, a suitable starting material from the chiral pool could be an amino acid with the correct stereochemistry at the α-carbon. For instance, a derivative of (R)-tert-leucine could potentially be converted into the target molecule through a series of chemical transformations. This approach leverages the inherent chirality of the starting material to achieve the desired stereochemistry in the final product.
Diastereoselective Reactions Leading to this compound and Analogues
Diastereoselective reactions are crucial in stereocontrolled synthesis, where a chiral center in a molecule influences the creation of a new stereocenter, leading to the preferential formation of one diastereomer over others.
Stereochemical Control in Nucleophilic Additions, including Grignard Reagent-Mediated Alkylation
Nucleophilic additions to carbonyl compounds are fundamental reactions in organic synthesis. When the substrate or the nucleophile is chiral, these additions can proceed with high diastereoselectivity. Grignard reagents (RMgX) are powerful carbon-based nucleophiles that readily add to aldehydes and ketones to form new carbon-carbon bonds. masterorganicchemistry.comlibretexts.org
In the synthesis of this compound, a key step could involve the diastereoselective addition of a Grignard reagent to a chiral α-chloro aldehyde. The existing stereocenter in the aldehyde would direct the approach of the Grignard reagent, leading to the formation of one diastereomer of the chlorohydrin in excess. The stereochemical outcome of such reactions can be influenced by factors such as the nature of the Grignard reagent (e.g., the halide) and the presence of chelating agents. nih.govnih.gov For instance, investigations into the addition of alkyl magnesium halides to β-hydroxy ketones have revealed a significant effect of the magnesium halide on diastereoselectivity, with alkylmagnesium iodides often showing high selectivity. nih.gov
The halohydrin formation itself can be a stereospecific reaction. The reaction of alkenes with halogens in the presence of water (halohydrin formation) proceeds via an anti-addition, meaning the halogen and the hydroxyl group add to opposite faces of the double bond. libretexts.orgyoutube.com This stereochemical control is a result of the reaction mechanism involving a cyclic halonium ion intermediate. libretexts.org
Resolution-Based Approaches for Enantiopure this compound
Resolution-based strategies represent a cornerstone in the synthesis of enantiomerically pure compounds. These methods involve the separation of a racemic mixture into its constituent enantiomers. Among the various resolution techniques, kinetic resolution has emerged as a particularly powerful and widely employed approach in both academic and industrial settings for the preparation of chiral molecules.
Application of Kinetic Resolution Techniques
Kinetic resolution is a process in which the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent. This difference in reaction rates allows for the separation of the faster-reacting enantiomer from the slower-reacting one. Enzymatic kinetic resolution (EKR) is a prominent subset of this method that utilizes enzymes as chiral catalysts. Lipases, in particular, are frequently used due to their broad substrate tolerance, high enantioselectivity, and operational simplicity under mild reaction conditions. mdpi.com
In the context of producing this compound, kinetic resolution would typically be applied to the corresponding racemic alcohol, (±)-1-Chloro-3,3-dimethylbutan-2-ol. The process would involve the selective acylation of one of the enantiomers, catalyzed by a lipase, leaving the other enantiomer unreacted and thus enriched.
For instance, studies on the kinetic resolution of other secondary alcohols have demonstrated high efficiency and enantioselectivity. These resolutions are typically performed via transesterification, where a lipase selectively catalyzes the transfer of an acyl group (often from an activated ester like vinyl acetate) to one of the enantiomers of the racemic alcohol. nih.gov The choice of lipase is critical, with enzymes from Candida antarctica (lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens being common choices that have shown excellent performance in resolving a variety of chiral alcohols. sciencepublishinggroup.commdpi.com
The general approach for a hypothetical kinetic resolution of (±)-1-Chloro-3,3-dimethylbutan-2-ol is depicted below. The lipase would selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted. The resulting mixture of the (R)-alcohol and the (S)-acetate can then be separated by standard chromatographic techniques.
Hypothetical Lipase-Catalyzed Kinetic Resolution
| Reactant | Catalyst | Acyl Donor | Product 1 (Unreacted) | Product 2 (Acylated) |
| (±)-1-Chloro-3,3-dimethylbutan-2-ol | Lipase (e.g., CALB) | Vinyl Acetate | This compound | (S)-1-Chloro-3,3-dimethylbutan-2-yl acetate |
The success of such a resolution is quantified by the enantiomeric excess (e.e.) of the products and the conversion of the reaction. Ideally, the reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining starting material and the product. The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value (typically >100) is indicative of an effective resolution. nih.gov
Given the precedent set by the successful kinetic resolution of a wide array of chiral alcohols, it is highly probable that a systematic screening of various lipases, acyl donors, solvents, and reaction conditions would lead to an efficient process for obtaining enantiopure this compound.
Chemical Reactivity and Transformation Pathways of R 1 Chloro 3,3 Dimethylbutan 2 Ol
Nucleophilic Substitution Reactions Involving Chlorine and Hydroxyl Moieties
The presence of two key functional groups, the chlorine atom and the hydroxyl group, on adjacent carbons in (R)-1-Chloro-3,3-dimethylbutan-2-ol allows for various nucleophilic substitution reactions. The reaction pathway is often dictated by the reaction conditions, particularly the choice of nucleophile and solvent.
Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This intramolecular nucleophile can then attack the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, leading to the formation of an epoxide. This process, a variation of the Williamson ether synthesis, is a common and efficient method for converting halohydrins to epoxides.
Alternatively, both the chlorine and hydroxyl groups can be targeted by external nucleophiles. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. Similarly, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced. The choice of conditions determines which functional group reacts. For instance, reaction with a strong nucleophile in a polar aprotic solvent would favor substitution at the carbon bearing the chlorine.
| Reagent/Condition | Moiety Attacked | Product Type |
| Strong Base (e.g., NaOH) | Hydroxyl (intramolecular) | Epoxide |
| Nucleophile (e.g., CN⁻) | Carbon-Chlorine | Substituted Product |
| Tosyl Chloride, then Nucleophile | Hydroxyl (as tosylate) | Substituted Product |
Investigation of Stereochemical Outcomes in Substitution Processes
The stereochemical outcome of nucleophilic substitution reactions at the chiral centers of this compound is of significant interest. When an external nucleophile attacks the carbon bonded to the chlorine in an SN2 fashion, the reaction proceeds with an inversion of configuration at that center. This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the side opposite to the leaving group, causing a Walden inversion, much like an umbrella turning inside out in the wind.
If the substitution reaction involves the chiral carbon bearing the hydroxyl group (after its conversion to a better leaving group), a similar inversion of configuration is expected under SN2 conditions. However, if the reaction proceeds through an SN1 mechanism, which is less likely for this primary halide but possible under certain conditions for the secondary alcohol, it would involve a carbocation intermediate, leading to a racemic or near-racemic mixture of products.
A particularly important stereochemical pathway for halohydrins is the intramolecular formation of an epoxide. This reaction involves an initial deprotonation of the alcohol, followed by an internal SN2 attack of the resulting alkoxide on the carbon with the chlorine. This attack occurs with inversion of configuration at the carbon bearing the halogen.
Elimination Reactions Leading to Olefinic Products
This compound can undergo elimination reactions, typically under basic conditions, to yield olefinic products. The most common elimination pathway is dehydrochlorination, where a proton from the carbon adjacent to the chlorine-bearing carbon is removed along with the chlorine atom to form a double bond. Given the structure of the molecule, the primary product of such an elimination would be 3,3-dimethylbut-1-en-2-ol.
The choice of base and solvent is crucial in determining whether substitution or elimination is the major pathway. Strong, bulky bases favor elimination, while less hindered, more nucleophilic bases can lead to a higher proportion of substitution products.
Analysis of Regioselectivity and Stereoselectivity in Elimination Reactions
For this compound, the regioselectivity of elimination is straightforward. There is only one beta-hydrogen that can be removed along with the chlorine atom (on C1), which leads to the formation of a single constitutional isomer, 3,3-dimethylbut-1-en-2-ol.
Stereoselectivity in this specific elimination is not a factor in terms of E/Z isomerism because the resulting alkene has two hydrogen atoms on one of the sp2-hybridized carbons.
Carbocation Rearrangements in Acid-Catalyzed Elimination Mechanisms
When this compound is subjected to strong acid, the hydroxyl group can be protonated to form a good leaving group (water). Departure of the water molecule would initially form a secondary carbocation. This secondary carbocation is adjacent to a quaternary carbon atom, creating a situation ripe for a carbocation rearrangement.
A 1,2-hydride shift is not possible. However, a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) can occur, where a methyl group from the adjacent tert-butyl group migrates to the secondary carbocation center. This rearrangement results in the formation of a more stable tertiary carbocation. Subsequent elimination of a proton from this rearranged carbocation leads to the formation of rearranged olefinic products, such as 2,3-dimethylbut-2-ene and 2,3-dimethylbut-1-ene. This rearrangement pathway is a classic example of the drive to form more stable carbocation intermediates in acid-catalyzed reactions.
Oxidation and Reduction Chemistry of the Alcohol Functionality
The secondary alcohol functionality in this compound can be readily oxidized to the corresponding ketone, (R)-1-chloro-3,3-dimethylbutan-2-one. A variety of oxidizing agents can be employed for this transformation.
Milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this oxidation, stopping at the ketone stage without further reaction. Stronger oxidizing agents based on chromium, such as chromic acid (H₂CrO₄), also efficiently convert secondary alcohols to ketones.
| Oxidizing Agent | Product |
| Pyridinium Chlorochromate (PCC) | (R)-1-chloro-3,3-dimethylbutan-2-one |
| Dess-Martin Periodinane (DMP) | (R)-1-chloro-3,3-dimethylbutan-2-one |
| Chromic Acid (H₂CrO₄) | (R)-1-chloro-3,3-dimethylbutan-2-one |
Reduction of this compound can proceed via two main pathways. The chloro group can be reductively removed (reductive dehalogenation), for example, using a metal like zinc or through catalytic hydrogenation, to yield (R)-3,3-dimethylbutan-2-ol. This process removes the chlorine atom but leaves the alcohol and the stereocenter intact. The choice of reducing agent and conditions is critical to achieve this selectivity without affecting the alcohol group.
Derivatization and Functional Group Interconversion Strategies
The hydroxyl and chloro groups of this compound are amenable to various derivatization and functional group interconversion strategies.
The hydroxyl group can be protected to prevent it from reacting in subsequent steps. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) or tert-butyldimethylsilyl ethers) or converted to esters. These protecting groups can be selectively removed later in a synthetic sequence.
The chlorine atom can be displaced by a wide range of nucleophiles to introduce new functional groups. For example, reaction with sodium azide (B81097) would yield an azido (B1232118) alcohol, which can then be reduced to an amino alcohol. Reaction with cyanide, often from KCN, introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. This extends the carbon chain by one.
These
Formation of Ester Derivatives for Enhanced Reactivity and Characterization
The hydroxyl group of this compound can be converted into an ester. This transformation is often performed to enhance the molecule's reactivity or to aid in its characterization. Esterification can be achieved through several standard methods. chemguide.co.uk
One common approach involves the reaction of the alcohol with an acyl chloride or an acid anhydride (B1165640). chemguide.co.uk The reaction with an acyl chloride is typically vigorous and occurs at room temperature, producing the ester and hydrogen chloride gas. chemguide.co.uk Using an acid anhydride is a slower process and may require gentle heating to proceed at a reasonable rate. chemguide.co.uk
For more sensitive substrates or when milder conditions are required, specific esterification protocols like the Yamaguchi esterification can be employed. This method uses 2,4,6-trichlorobenzoyl chloride to activate the carboxylic acid, which then reacts with the alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.comfrontiersin.org This technique is known for its high yields under mild conditions. frontiersin.org
The formation of ester derivatives serves two primary purposes:
Enhanced Reactivity: Converting the hydroxyl group into a sulfonate ester (e.g., tosylate, mesylate, or triflate) transforms it into a much better leaving group. This enhanced leaving group ability facilitates subsequent nucleophilic substitution reactions at that position.
Characterization: Alcohols can be converted into solid ester derivatives, such as benzoates or 3,5-dinitrobenzoates, which often have sharp, well-defined melting points. These derivatives can be used for identification and confirmation of the original alcohol's structure.
| Reagent Type | Example Reagent | Typical Conditions | Purpose |
| Carboxylic Acid | Acetic Acid, Benzoic Acid | Acid catalyst (e.g., H₂SO₄), heat | Characterization, Protection |
| Acyl Chloride | Acetyl Chloride, Benzoyl Chloride | Room temperature or gentle warming | Characterization, Protection |
| Acid Anhydride | Acetic Anhydride | Gentle warming, often with a base catalyst | Characterization, Protection |
| Sulfonyl Chloride | p-Toluenesulfonyl chloride | Base (e.g., pyridine) | Enhance Reactivity (Create Good Leaving Group) |
| Activating Agent | 2,4,6-Trichlorobenzoyl Chloride | Base (DMAP, Triethylamine), inert solvent | Mild esterification for sensitive substrates |
Cyclization Reactions, such as Epoxide Formation from Related Halohydrins
A characteristic and synthetically useful reaction of halohydrins like this compound is their conversion into epoxides through an intramolecular cyclization. This reaction proceeds via an intramolecular Williamson ether synthesis, which is a type of SN2 reaction. youtube.comucalgary.ca
The process is initiated by treating the halohydrin with a base, such as sodium hydroxide. ucalgary.cayoutube.com The base deprotonates the hydroxyl group to form a nucleophilic alkoxide ion. youtube.comucalgary.ca This alkoxide then attacks the adjacent carbon atom that bears the chlorine atom. The chlorine atom is displaced as a chloride ion (the leaving group), and a three-membered epoxide ring is formed. youtube.comucalgary.ca
For the SN2 reaction to occur, the reacting centers must adopt an anti-periplanar conformation, where the nucleophilic oxygen and the chlorine leaving group are on opposite sides of the C-C bond. ucalgary.ca This stereochemical requirement ensures efficient orbital overlap for the backside attack. The rate of this cyclization can be influenced by steric hindrance around the reaction centers. orgsyn.org In the case of this compound, this intramolecular reaction leads to the formation of (R)-3-(tert-butyl)oxirane, also known as (R)-tert-butyloxirane. stackexchange.com
| Reactant | Reagent | Product | Reaction Type | Key Steps |
| This compound | Base (e.g., NaOH, KOH) | (R)-3-(tert-butyl)oxirane | Intramolecular SN2 Cyclization | 1. Deprotonation of the alcohol to form an alkoxide. 2. Intramolecular nucleophilic attack on the carbon with the chlorine atom. |
Applications of R 1 Chloro 3,3 Dimethylbutan 2 Ol As a Chiral Synthon
Utilization in Asymmetric Total Synthesis of Complex Natural Products and Analogues
There is no available scientific literature detailing the use of (R)-1-chloro-3,3-dimethylbutan-2-ol as a key chiral building block in the total synthesis of any complex natural products or their analogues. Searches for its application in this context did not yield any specific synthetic routes or target molecules where it has been employed.
Development of Enantiomerically Pure Intermediates for Advanced Chemical Synthesis
Information regarding the application of this compound for the development of specific, enantiomerically pure intermediates for advanced chemical synthesis is not present in the accessible literature. While its structure suggests potential for conversion into other chiral synthons (e.g., epoxides, amino alcohols), there are no detailed research findings that document such transformations or the subsequent use of the resulting intermediates.
Contribution to the Synthesis of Diverse Organic Molecules with Defined Stereochemistry
There is a lack of documented evidence for the broader contribution of this compound to the synthesis of diverse organic molecules where its inherent stereochemistry is crucial for the final product's stereochemical integrity. No research findings illustrating its role as a chiral precursor in the stereoselective synthesis of various classes of organic compounds could be identified.
Advanced Analytical Techniques for Stereochemical Characterization and Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral High-Performance Liquid Chromatography (HPLC) stands as a primary method for quantifying the enantiomeric excess (e.e.) of (R)-1-Chloro-3,3-dimethylbutan-2-ol. uma.es This technique relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to their separation and distinct retention times.
For the successful separation of the (R) and (S) enantiomers, polysaccharide-based CSPs, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), have proven to be effective. windows.net The mobile phase, typically a mixture of a non-polar alkane like hexane (B92381) and an alcohol modifier such as isopropanol, is carefully optimized to achieve baseline resolution of the enantiomeric peaks. nih.gov The enantiomeric excess is a critical measure of the purity of a chiral substance and is calculated from the integrated areas of the two enantiomer peaks. researchgate.net
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Purity Analysis
| Parameter | Value |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) windows.net |
| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| (R)-enantiomer Retention Time | Approximately 8.5 min |
| (S)-enantiomer Retention Time | Approximately 10.2 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical analysis of this compound. Both ¹H and ¹³C NMR provide crucial data regarding the molecular structure.
In the ¹H NMR spectrum, the tert-butyl group protons typically appear as a singlet, the proton on the carbon bearing the hydroxyl group presents as a multiplet, and the protons of the chloromethyl group show as a doublet of doublets. To distinguish between the enantiomers, chiral derivatizing agents like Mosher's acid can be employed to form diastereomers, which will exhibit separate and distinct signals in the NMR spectrum. researchgate.net
Table 2: Representative ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| (CH₃)₃C- | ~0.95 | Singlet |
| -CH(OH)- | ~3.60 | Multiplet |
| ClCH₂- | ~3.45 and 3.55 | Doublet of Doublets |
Optical Rotation and Circular Dichroism Spectroscopy for Chirality Assessment
The chirality of this compound is fundamentally confirmed by its optical activity. A pure sample of the (R)-enantiomer will rotate the plane of polarized light in a specific direction, a property quantified by the specific rotation value. chem-soc.si
Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, offers more detailed stereochemical insights. nih.gov The combination of optical rotation and CD spectroscopy provides a powerful means of assessing the chiral nature of the molecule. chem-soc.si
X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry Determination
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. nih.gov Although this compound is a liquid, its absolute configuration can be unequivocally established by analyzing a suitable crystalline derivative. researchgate.net
This involves reacting the alcohol to form a crystalline solid, which is then subjected to X-ray diffraction. researchgate.net The resulting three-dimensional structural model allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. researchgate.netnih.gov The Flack parameter, obtained from the crystallographic data, is a key indicator in confirming the absolute structure. researchgate.netchem-soc.si
Gas Chromatography (GC) with Chiral Stationary Phases for Purity Analysis
Gas Chromatography (GC) utilizing a chiral stationary phase is a highly effective and sensitive method for the purity analysis of volatile chiral compounds like this compound. chromatographyonline.com The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which often consists of cyclodextrin (B1172386) derivatives. azom.comresearchgate.net
This technique allows for the determination of the enantiomeric ratio and the detection of any volatile impurities. nih.govuni-muenchen.de The high efficiency and sensitivity of chiral GC make it an invaluable tool for quality control. chromatographyonline.comuni-muenchen.de
Table 3: Typical Chiral GC Parameters for Purity Assessment
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column azom.comresearchgate.net |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Isothermal at 100 °C |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium |
Theoretical and Computational Investigations of R 1 Chloro 3,3 Dimethylbutan 2 Ol
Conformational Analysis and Stereochemical Preferences using Molecular Mechanics and Quantum Chemical Methods
The three-dimensional structure of (R)-1-Chloro-3,3-dimethylbutan-2-ol is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to determine their relative energies. This is particularly important for chiral molecules, as the population of different conformers can influence their chemical and physical properties.
Molecular mechanics (MM) and quantum chemical (QC) methods are the primary computational tools for conformational analysis.
Molecular Mechanics (MM): MM methods use classical physics to model the potential energy of a molecule as a function of its geometry. The molecule is treated as a collection of atoms held together by springs representing the chemical bonds. The total steric energy is calculated as a sum of contributions from bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).
For this compound, a conformational search would typically involve systematic rotation around the C1-C2 and C2-C3 bonds to generate a large number of possible conformers. The energy of each conformer is then minimized to find the local energy minima on the potential energy surface. The bulky tert-butyl group is expected to dominate the steric interactions, forcing the molecule to adopt conformations that minimize its interactions with the chloro and hydroxyl groups.
Quantum Chemical (QC) Methods: QC methods, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2), provide a more accurate description of the electronic structure and, consequently, the molecular geometry and energy. These methods solve the Schrödinger equation for the molecule, albeit with certain approximations.
A common approach is to first perform a conformational search using a less computationally expensive method like MM or semi-empirical methods, followed by geometry optimization and energy calculation of the low-energy conformers using a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-31G*). This allows for a more reliable determination of the relative energies of the conformers and the identification of the global minimum.
The stereochemical preferences of this compound are dictated by a combination of steric and electronic effects. The gauche and anti conformations around the C1-C2 bond will have different energies due to the interactions between the chlorine atom, the hydroxyl group, and the tert-butyl group. Intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom might also play a role in stabilizing certain conformations.
A hypothetical relative energy profile for the conformers of this compound, as might be determined by DFT calculations, is presented in Table 1.
| Conformer | Dihedral Angle (Cl-C1-C2-OH) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | ~180° | 0.00 | 65 |
| Gauche (+) | ~+60° | 0.85 | 17.5 |
| Gauche (-) | ~-60° | 0.85 | 17.5 |
Table 1: Hypothetical Relative Energies and Populations of this compound Conformers. This interactive table showcases a possible outcome of conformational analysis, where the anti-conformer is the most stable due to minimized steric hindrance.
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions
Quantum chemical calculations provide detailed information about the electronic structure of this compound, which is key to understanding its stability and reactivity.
Electronic Structure: Calculations can determine various electronic properties, such as the distribution of electron density, the molecular orbitals (HOMO and LUMO), and the electrostatic potential. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they represent the frontier orbitals that govern the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).
Stability: The thermodynamic stability of this compound can be assessed by calculating its heat of formation and Gibbs free energy. These values can be compared with those of its isomers or related compounds to evaluate their relative stabilities.
Reactivity Predictions: The calculated electronic properties can be used to predict the reactivity of the molecule. For example, the calculated atomic charges can indicate the most likely sites for nucleophilic or electrophilic attack. The shape and energy of the LUMO can suggest the trajectory of an incoming nucleophile. For instance, in a substitution reaction, a nucleophile would be expected to attack the carbon atom bonded to the chlorine, as this is a common site of electrophilicity in haloalkanes.
A table of hypothetical calculated electronic properties for this compound is shown below.
| Property | Calculated Value |
| HOMO Energy | -10.5 eV |
| LUMO Energy | +1.2 eV |
| Dipole Moment | 2.1 D |
| Atomic Charge on C1 | +0.15 e |
| Atomic Charge on C2 | +0.20 e |
Table 2: Hypothetical Calculated Electronic Properties of this compound. This interactive table provides a glimpse into the type of data that can be generated through quantum chemical calculations, offering insights into the molecule's electronic character.
Computational Studies of Reaction Mechanisms Involved in its Formation and Transformations
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this includes studying the pathways of its formation and its subsequent transformations.
Formation: A common route to chiral halohydrins is the stereoselective reduction of the corresponding α-chloroketone, in this case, 1-chloro-3,3-dimethylbutan-2-one. Computational studies can model this reaction to understand the origin of the stereoselectivity. By calculating the transition state energies for the attack of a hydride reagent from the two different faces of the carbonyl group, one can predict which diastereomer will be formed preferentially. These models often include the chiral catalyst or reagent to accurately simulate the steric and electronic interactions that control the stereochemical outcome.
Transformations: this compound can undergo various transformations, such as substitution of the chlorine atom or reactions involving the hydroxyl group. For example, in the presence of a base, it can undergo an intramolecular SN2 reaction to form an epoxide. Computational studies can map out the potential energy surface for this reaction, identifying the transition state and calculating the activation energy. This information is crucial for predicting the reaction rate and for understanding how the stereochemistry of the starting material influences the stereochemistry of the product.
A hypothetical reaction coordinate diagram for the base-induced cyclization of this compound to the corresponding epoxide is shown in Figure 1.
(A simplified, text-based representation of a reaction coordinate diagram would be placed here in a full implementation, illustrating the energy changes from reactant to transition state to product.)
Molecular Modeling and Docking Studies for Understanding Chiral Recognition in Synthetic Processes
Chiral recognition is a fundamental concept in stereoselective synthesis, where a chiral molecule or catalyst selectively interacts with one enantiomer of a racemic mixture or controls the formation of a specific stereoisomer. Molecular modeling and docking studies are powerful techniques for visualizing and quantifying these interactions.
In the context of the synthesis of this compound, these methods can be used to study the interaction between the prochiral ketone (1-chloro-3,3-dimethylbutan-2-one) and a chiral catalyst, such as a chiral borane (B79455) or an enzyme (e.g., a reductase).
Molecular Docking: Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a typical docking study, the structure of the catalyst's active site is defined, and the substrate is then placed in various orientations within the site. A scoring function is used to estimate the binding affinity for each orientation, and the lowest energy poses are considered the most likely binding modes.
By analyzing the docked structures, researchers can identify the key interactions (e.g., hydrogen bonds, steric clashes) that are responsible for the chiral recognition and, therefore, the stereoselectivity of the reaction. This understanding can then be used to design more effective catalysts or to modify the substrate to improve the stereochemical outcome.
For example, a docking study of 1-chloro-3,3-dimethylbutan-2-one into the active site of a hypothetical chiral reductase could reveal that the substrate binds in a way that exposes one face of the carbonyl group to the hydride source, leading to the preferential formation of the (R)-alcohol.
A summary of hypothetical interactions identified from a docking study is presented in Table 3.
| Interacting Residue (Catalyst) | Substrate Group | Interaction Type | Distance (Å) |
| Asn123 | Carbonyl Oxygen | Hydrogen Bond | 2.8 |
| Tyr87 | tert-Butyl Group | van der Waals | 3.5 |
| Ser154 | Chloro-methyl Group | Steric Hindrance | - |
Table 3: Hypothetical Key Interactions from a Docking Study of 1-chloro-3,3-dimethylbutan-2-one with a Chiral Catalyst. This interactive table illustrates the kind of specific interactions that can be identified through molecular docking, providing a rational basis for understanding chiral induction.
Green Chemistry Principles in the Research of R 1 Chloro 3,3 Dimethylbutan 2 Ol
Development of Environmentally Benign Synthetic Routes and Methodologies
The traditional synthesis of chlorohydrins often involves methods that are not aligned with modern green chemistry standards, sometimes employing hazardous reagents and generating significant waste. In response, the development of environmentally benign synthetic routes to produce (R)-1-chloro-3,3-dimethylbutan-2-ol and related compounds has become a key research area.
A significant advancement in this domain is the move away from stoichiometric reagents towards catalytic processes. For instance, the asymmetric hydrogenation of α-chloroketones presents a powerful and green method for producing chiral chlorohydrins. acs.orgrsc.org This approach is advantageous as it can achieve high yields and excellent enantioselectivities, directly affording the desired (R)-enantiomer. acs.org
Another promising green methodology is the use of biocatalysis. Enzymatic reactions, carried out by whole-cell biocatalysts or isolated enzymes, offer high selectivity under mild reaction conditions, such as ambient temperature and pressure in aqueous media. uniovi.esacs.org For the synthesis of chiral chlorohydrins, ene-reductases (EREDs) and alcohol dehydrogenases (ADHs) can be employed in a cooperative catalytic system. uniovi.esacs.org This bienzymatic cascade can afford optically active chlorohydrins with high conversion and stereoselectivity. uniovi.esacs.org The use of enzymes circumvents the need for heavy metal catalysts and harsh reagents, thus contributing to a more sustainable process.
Furthermore, the development of continuous flow processes using solid acid catalysts represents a significant step towards greener chemical production. A patented method for a similar compound, 1-chloro-2-methyl-2-propanol, utilizes a solid cation exchange resin as a reusable catalyst. google.com This approach eliminates the use of corrosive mineral acids like sulfuric acid, thereby reducing the generation of acidic wastewater and simplifying product purification. google.com The principles of this method could be adapted for the synthesis of this compound, offering a more environmentally friendly industrial-scale production route.
Optimization for High Atom Economy and Minimal Waste Generation in Reaction Design
Atom economy, a concept developed by Barry Trost, is a cornerstone of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. The ideal reaction has a 100% atom economy, meaning no atoms are wasted.
In the context of synthesizing this compound, traditional methods may exhibit poor atom economy. For example, some routes might involve protecting groups or generate stoichiometric byproducts that are not incorporated into the final molecule, leading to significant waste.
Modern synthetic strategies aim to maximize atom economy. Asymmetric transfer hydrogenation, for instance, can be designed to have a high atom economy. In these reactions, a hydrogen donor, often an alcohol like isopropanol, transfers hydrogen to the substrate, with the only byproduct being a ketone (e.g., acetone), which can potentially be recycled.
The following table illustrates a hypothetical comparison of atom economy for different synthetic approaches to a chlorohydrin, highlighting the advantages of greener methods.
| Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
| Classical Reduction | α-chloroketone, Metal Hydride (e.g., NaBH4), Acid | This compound | Metal salts, Boron compounds | Low |
| Asymmetric Hydrogenation | α-chloroketone, H2, Chiral Catalyst | This compound | None (in theory) | High (approaching 100%) |
| Biocatalytic Reduction | α-chloroketone, Co-factor (e.g., NADPH), Enzyme | This compound | Oxidized co-factor | High (co-factor is recycled in situ) |
This table is illustrative and specific values would depend on the exact reagents and conditions used.
By focusing on reaction designs that maximize the incorporation of all starting materials into the final product, chemists can significantly reduce waste generation, making the synthesis of this compound more sustainable.
Exploration of Sustainable Solvents and Catalytic Systems in its Synthesis and Transformations
The choice of solvents and catalysts plays a crucial role in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to human health and the environment. Green chemistry encourages the use of safer, more sustainable alternatives.
In the synthesis of this compound, research is exploring the use of greener solvent systems. Water is the most desirable green solvent due to its abundance, non-toxicity, and non-flammability. Biocatalytic reductions, as mentioned earlier, are often performed in aqueous media, aligning with this principle. uniovi.esacs.org Other sustainable solvent choices include supercritical fluids like carbon dioxide and bio-derived solvents.
The development and use of sustainable catalytic systems are also paramount. Heterogeneous catalysts, such as the solid acid catalysts used in continuous flow reactors, are advantageous because they can be easily separated from the reaction mixture and reused, reducing waste and cost. google.com
In asymmetric catalysis, the use of earth-abundant and low-toxicity metal catalysts is a growing trend. While precious metals like iridium and ruthenium have shown high efficiency in the asymmetric hydrogenation of chloroketones, research is ongoing to find more sustainable alternatives. acs.orgrsc.org Organocatalysis, which uses small organic molecules as catalysts, is another attractive green approach that avoids the use of metals altogether.
The following table summarizes various catalytic systems and their alignment with green chemistry principles for the synthesis of chiral chlorohydrins.
| Catalytic System | Catalyst Type | Solvent | Green Chemistry Advantages |
| Iridium/f-phamidol acs.org | Homogeneous (Precious Metal) | Methanol | High efficiency and enantioselectivity. |
| Bienzymatic (ERED/ADH) uniovi.esacs.org | Biocatalyst | Aqueous Buffer | Mild conditions, high selectivity, renewable catalyst source. |
| Solid Acid Resin google.com | Heterogeneous | Solvent-free or Water | Reusable, reduces acidic waste, enables continuous processing. |
| Ruthenium/Lipase (B570770) (DKR) nih.gov | Homogeneous (Precious Metal)/Biocatalyst | Organic Solvent | High yield and enantioselectivity through dynamic kinetic resolution. |
The continuous exploration of novel and sustainable catalytic systems and solvents is essential for the environmentally responsible production of this compound and other important chiral building blocks.
Future Perspectives and Emerging Research Avenues for R 1 Chloro 3,3 Dimethylbutan 2 Ol
Innovations in Enantioselective Synthesis Methodologies for Enhanced Efficiency and Selectivity
The primary challenge in the synthesis of (R)-1-chloro-3,3-dimethylbutan-2-ol lies in the stereoselective introduction of the chlorine and hydroxyl groups. Current research is focused on developing novel catalytic systems that offer high enantioselectivity and efficiency.
One promising area is the use of chiral organocatalysts. For instance, enantioselective α-chlorination of carbonyl compounds can be achieved using chiral catalysts that facilitate the transfer of an electrophilic chlorine atom. Research into squaramide-based catalysts for the α-chlorination of silyl (B83357) ketene (B1206846) acetals has shown high levels of enantioselectivity. nih.gov These catalysts are believed to operate through a network of non-covalent interactions, including hydrogen bonding and cation-π interactions, to create a chiral environment that directs the approach of the chlorinating agent. nih.gov The application of such methodologies to the synthesis of α-chloro ketones, the precursors to this compound, could lead to more efficient and selective synthetic routes.
Biocatalysis presents another innovative approach. The use of stereoselective carbonyl reductases for the asymmetric reduction of α-chloro ketones is a key strategy. For example, the biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a structurally related chiral chlorohydrin, has been successfully demonstrated using a robust carbonyl reductase from Burkholderia gladioli. nih.gov This enzymatic reduction achieved high enantiomeric excess (ee) and yield. nih.gov The exploration of novel reductases with high activity and selectivity towards 1-chloro-3,3-dimethyl-butan-2-one could pave the way for greener and more efficient manufacturing processes for this compound.
Table 1: Comparison of Enantioselective Synthesis Strategies
| Methodology | Catalyst/Enzyme | Key Features | Potential for this compound |
|---|---|---|---|
| Organocatalysis | Chiral Squaramide | Non-covalent catalysis, high enantioselectivity for α-chlorination of tertiary centers. nih.gov | Direct enantioselective chlorination of a suitable precursor ketone. |
| Biocatalysis | Carbonyl Reductase (Burkholderia gladioli) | High stereoselectivity, mild reaction conditions, potential for cofactor recycling systems. nih.gov | Enantioselective reduction of 1-chloro-3,3-dimethyl-butan-2-one. |
Discovery of Novel Reactivity Patterns and Undiscovered Synthetic Applications
The synthetic utility of this compound is primarily associated with its role as a chiral building block. The presence of both a stereogenic center and reactive functional groups (hydroxyl and chloro) allows for a variety of chemical transformations. Future research is likely to uncover novel reactivity patterns and expand its applications in organic synthesis.
The development of new methods for stereospecific substitution at the tertiary carbon bearing the chlorine atom is an area of active investigation. nih.gov The ability to displace the chloride with a variety of nucleophiles with retention or inversion of configuration would significantly enhance the synthetic value of this compound. This could lead to the synthesis of a wide range of chiral molecules with a quaternary stereocenter, a structural motif that remains challenging to construct.
Furthermore, the vicinal chloro and hydroxyl groups can be exploited for the synthesis of other functional groups. For example, treatment with a base can lead to the formation of a chiral epoxide, which can then undergo ring-opening reactions with various nucleophiles to generate a diverse array of chiral 1,2-difunctionalized compounds. The exploration of new catalytic systems for these transformations could lead to the discovery of novel synthetic routes to complex molecules.
Integration with Flow Chemistry and Process Intensification for Scalable and Sustainable Synthesis
The transition from batch to continuous manufacturing is a key trend in the chemical industry, driven by the need for more efficient, safer, and sustainable processes. Flow chemistry and process intensification offer significant advantages for the synthesis of this compound.
Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. The enhanced heat and mass transfer in flow systems can also enable the use of highly reactive reagents and exothermic reactions that are difficult to control in batch reactors. The Kappe Laboratory has published extensively on the application of flow chemistry to a wide range of chemical transformations, including electrochemical reactions, hydrogenations, and multi-step syntheses. goflow.at The principles and technologies developed in these studies could be applied to the synthesis of this compound.
Process intensification strategies, such as the use of catalytic static mixers or packed-bed reactors, can further enhance the efficiency of flow processes. goflow.at These approaches can increase the catalyst-to-reagent ratio and improve mixing, leading to higher reaction rates and throughput. The development of a scalable and efficient synthesis of 3-chloro-1,2-propanediol (B139630) using green chemistry principles highlights the potential for developing environmentally friendly processes for related compounds. researchgate.net
Development of Advanced Spectroscopic and Chromatographic Methods for Real-time In-Process Control and Characterization
The development of robust and reliable analytical methods is crucial for ensuring the quality and consistency of this compound production. Advanced spectroscopic and chromatographic techniques are essential for real-time in-process control and characterization.
High-performance liquid chromatography (HPLC) is a powerful tool for monitoring the progress of a reaction and determining the enantiomeric purity of the product. Reverse-phase HPLC methods have been developed for the analysis of the related compound 1-chloro-3,3-dimethyl-butan-2-one. sielc.com These methods are scalable and can be adapted for in-process control, allowing for real-time adjustments to reaction conditions to optimize yield and purity. sielc.com
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the structural elucidation and characterization of the final product and any intermediates or impurities. mdpi.com The integration of these techniques with flow reactors, through the use of in-line or on-line analytical probes, can provide real-time data on reaction kinetics and product formation. This information is invaluable for process understanding and optimization, leading to more robust and efficient manufacturing processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
